molecular formula C9H11N3O3 B13184513 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13184513
M. Wt: 209.20 g/mol
InChI Key: WRSLGTSOXGQFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both azetidine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the formation of the azetidine ring followed by its incorporation into the pyrimidine structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antiviral agents.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring with similar chemical properties.

    Pyrimidine: A six-membered ring containing two nitrogen atoms, commonly found in nucleic acids.

    Oxetane: A four-membered oxygen-containing ring with similar reactivity.

Uniqueness: 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the combination of the azetidine and pyrimidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c13-8-6(9(14)15)4-10-7(11-8)5-12-2-1-3-12/h4H,1-3,5H2,(H,14,15)(H,10,11,13)

InChI Key

WRSLGTSOXGQFHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.